A Comprehensive Technical Guide on 3-(3-formyl-4-hydroxyphenyl)propanoic acid: A Multifunctional Scaffold for Drug Discovery
A Comprehensive Technical Guide on 3-(3-formyl-4-hydroxyphenyl)propanoic acid: A Multifunctional Scaffold for Drug Discovery
This technical guide offers an in-depth analysis of 3-(3-formyl-4-hydroxyphenyl)propanoic acid, a compound of increasing interest to the scientific community, particularly those in researcher, scientist, and drug development professional roles. We will explore its chemical structure, synthesis, and potential as a versatile building block in the creation of novel therapeutics.
Core Molecular Structure and Chemical Properties
3-(3-formyl-4-hydroxyphenyl)propanoic acid is an organic compound featuring a benzene ring substituted with three specific functional groups: a propanoic acid chain, a hydroxyl group, and a formyl (aldehyde) group. This unique combination of functional groups imparts a desirable set of chemical properties that make it a valuable starting material in medicinal chemistry.
The IUPAC name for this compound is 3-(3-formyl-4-hydroxyphenyl)propanoic acid.[1] Its chemical formula is C₁₀H₁₀O₄, and it has a molecular weight of 194.18 g/mol .[1] The presence of the carboxylic acid and phenolic hydroxyl groups allows for hydrogen bonding and potential salt formation, influencing its solubility and pharmacokinetic profile. The aldehyde group provides a reactive site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.
Key Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₄[1] |
| Molecular Weight | 194.18 g/mol [1] |
| IUPAC Name | 3-(3-formyl-4-hydroxyphenyl)propanoic acid[1] |
| CAS Number | 99059-14-0[1] |
| Canonical SMILES | C1=CC(=C(C=C1CCC(=O)O)C=O)O[2] |
| InChI Key | YMGULNJHSFAVDD-UHFFFAOYSA-N[1][2] |
Strategic Synthesis and Workflow
The synthesis of 3-(3-formyl-4-hydroxyphenyl)propanoic acid can be approached through various synthetic routes. A common and effective method involves the formylation of a substituted phenylpropanoic acid precursor. The choice of synthetic strategy is often dictated by the desired scale, purity requirements, and available starting materials.
A logical and well-established synthetic pathway is outlined below. This multi-step process is designed for efficiency and control over the final product's structure.
Caption: A strategic workflow for the synthesis of 3-(3-formyl-4-hydroxyphenyl)propanoic acid.
Experimental Protocol: A Step-by-Step Guide
The following protocol details a representative synthesis. The rationale behind each step is provided to offer insight into the experimental design.
Materials:
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3-(4-hydroxyphenyl)propanoic acid
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Protecting group reagent (e.g., acetic anhydride)
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Formylating agent (e.g., phosphorus oxychloride, dimethylformamide for Vilsmeier-Haack)
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Appropriate solvents (e.g., dichloromethane, ethyl acetate)
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Reagents for deprotection (e.g., aqueous acid or base)
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Silica gel for column chromatography
Procedure:
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Protection of the Phenolic Hydroxyl Group: The hydroxyl group of the starting material, 3-(4-hydroxyphenyl)propanoic acid, is highly reactive and can interfere with the subsequent formylation step. Therefore, it is crucial to "protect" this group. This is typically achieved by reacting it with an agent like acetic anhydride to form an ester, which is less reactive.
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Formylation of the Aromatic Ring: With the hydroxyl group protected, the formyl group can be introduced onto the aromatic ring. The Vilsmeier-Haack reaction is a reliable method for this transformation, utilizing a mixture of phosphorus oxychloride and dimethylformamide to generate the electrophilic Vilsmeier reagent. This reagent then attacks the electron-rich aromatic ring, preferentially at the position ortho to the activating protected hydroxyl group.
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Deprotection of the Phenolic Hydroxyl Group: Once the formyl group is in place, the protecting group on the phenolic hydroxyl is removed. This is typically accomplished by hydrolysis using a mild acid or base, which cleaves the ester bond and regenerates the free hydroxyl group.
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Purification: The final product is then purified to remove any unreacted starting materials, byproducts, or reagents. Column chromatography using silica gel is a standard and effective method for obtaining the pure 3-(3-formyl-4-hydroxyphenyl)propanoic acid.
Applications in Drug Discovery and Development
The unique chemical architecture of 3-(3-formyl-4-hydroxyphenyl)propanoic acid makes it a valuable scaffold for the development of novel therapeutic agents. Its multifunctional nature allows for the creation of diverse chemical libraries with a wide range of potential biological activities.
A Scaffold for Diverse Biological Targets:
Derivatives of the related compound, 3-((4-hydroxyphenyl)amino)propanoic acid, have shown promise as antimicrobial agents against multidrug-resistant bacterial and fungal pathogens.[3][4][5] This suggests that the core phenylpropanoic acid structure can be a foundation for developing new anti-infective drugs. Furthermore, recent studies have explored the anticancer and antioxidant properties of such derivatives, highlighting their potential in oncology and for combating oxidative stress-related diseases.[6]
The parent compound, 3-(4-hydroxyphenyl)propanoic acid, a microbial metabolite of procyanidin A2, has been shown to suppress macrophage foam cell formation, a key event in the development of atherosclerosis.[7][8] This indicates a potential role for derivatives in cardiovascular disease prevention and treatment.
Caption: Potential therapeutic applications derived from the 3-(3-formyl-4-hydroxyphenyl)propanoic acid scaffold.
The presence of the aldehyde group is particularly advantageous for creating Schiff base derivatives, which are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer effects. The carboxylic acid can be converted to amides or esters to modulate solubility and cell permeability. The phenolic hydroxyl can be modified to explore structure-activity relationships further.
Conclusion
3-(3-formyl-4-hydroxyphenyl)propanoic acid is a chemically versatile and strategically important molecule for drug discovery. Its synthesis is well-established, and its multifunctional nature provides a robust platform for the generation of diverse and biologically active compounds. As research continues to uncover the therapeutic potential of its derivatives, this scaffold is poised to play an increasingly significant role in the development of next-generation medicines.
References
Sources
- 1. 3-(3-Formyl-4-hydroxyphenyl)propanoic acid | C10H10O4 | CID 24761802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3-(3-formyl-4-hydroxyphenyl)propanoic acid (C10H10O4) [pubchemlite.lcsb.uni.lu]
- 3. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 5. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens | MDPI [mdpi.com]
- 6. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - RSC Advances (RSC Publishing) [pubs.rsc.org]
